An In-depth Technical Guide to (1,1-Difluoroethyl)benzene (CAS Number: 657-35-2)
An In-depth Technical Guide to (1,1-Difluoroethyl)benzene (CAS Number: 657-35-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1,1-Difluoroethyl)benzene is a fluorinated aromatic compound with growing interest in synthetic and medicinal chemistry. The introduction of the gem-difluoroethyl group onto a benzene ring imparts unique physicochemical properties that can influence molecular interactions, metabolic stability, and lipophilicity, making it a valuable building block in the design of novel therapeutics. This technical guide provides a comprehensive overview of the core properties of (1,1-Difluoroethyl)benzene, including its physicochemical characteristics, synthesis, reactivity, and spectroscopic data. While direct biological activity or involvement in specific signaling pathways for this compound is not extensively documented, this guide will discuss the broader context of gem-difluoroalkyl groups in drug design, providing a foundation for its potential applications in pharmaceutical research and development.
Physicochemical Properties
(1,1-Difluoroethyl)benzene is a colorless liquid at room temperature.[1] The presence of the two fluorine atoms on the benzylic carbon significantly influences its physical and chemical properties compared to its non-fluorinated analog, ethylbenzene. The high electronegativity of fluorine leads to a polarized C-F bond, affecting the molecule's overall polarity and intermolecular interactions. It is generally insoluble in water but soluble in common organic solvents.[2]
A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of (1,1-Difluoroethyl)benzene
| Property | Value | Reference |
| CAS Number | 657-35-2 | [1] |
| Molecular Formula | C₈H₈F₂ | [1] |
| Molecular Weight | 142.15 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | Relatively low compared to non-fluorinated analogs | [2] |
| Solubility | Insoluble in water; Soluble in organic solvents | [2] |
| IUPAC Name | 1,1-difluoroethylbenzene | [1] |
| Synonyms | Benzene, (1,1-Difluoroethyl)- | [1][2] |
| InChI | InChI=1S/C8H8F2/c1-8(9,10)7-5-3-2-4-6-7/h2-6H,1H3 | [1] |
| InChIKey | DWCFBWPLRGQFLN-UHFFFAOYSA-N | [1] |
| SMILES | CC(C1=CC=CC=C1)(F)F | [1] |
Synthesis and Experimental Protocols
The primary synthetic route to (1,1-Difluoroethyl)benzene is through the fluorination of acetophenone. This transformation is typically achieved using a deoxofluorinating agent.
General Synthetic Workflow
The overall transformation involves the replacement of the carbonyl oxygen of acetophenone with two fluorine atoms.
Caption: General workflow for the synthesis of (1,1-Difluoroethyl)benzene.
Detailed Experimental Protocol (Representative)
Materials:
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Acetophenone
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Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere
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Ice bath
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve acetophenone (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add diethylaminosulfur trifluoride (DAST) (1.1 - 1.5 eq) to the stirred solution via a dropping funnel over a period of 30 minutes. Caution: DAST is toxic and reacts violently with water. Handle with appropriate personal protective equipment in a fume hood.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Upon completion, carefully quench the reaction by slowly adding the mixture to a stirred, ice-cold saturated aqueous sodium bicarbonate solution to neutralize the excess reagent and acidic byproducts.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure.
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Purify the crude product by fractional distillation or column chromatography on silica gel to afford pure (1,1-Difluoroethyl)benzene.
Reactivity
The (1,1-difluoroethyl) group is an electron-withdrawing group due to the high electronegativity of the fluorine atoms. This electronic property significantly influences the reactivity of the attached benzene ring.
Electrophilic Aromatic Substitution
The electron-withdrawing nature of the CF₂ group deactivates the benzene ring towards electrophilic aromatic substitution (EAS) reactions, making it less reactive than benzene itself.[3] The inductive effect of the difluoroethyl group withdraws electron density from the ring, destabilizing the positively charged intermediate (arenium ion) formed during the reaction.
Furthermore, the (1,1-difluoroethyl) group is a meta-director . This is because the deactivating effect is most pronounced at the ortho and para positions, making the meta position the least deactivated and therefore the most favorable site for electrophilic attack.
Caption: Regioselectivity of electrophilic aromatic substitution on (1,1-Difluoroethyl)benzene.
Common electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions would require harsher conditions (e.g., stronger Lewis acids, higher temperatures) compared to benzene.
Nucleophilic Aromatic Substitution
(1,1-Difluoroethyl)benzene itself is not expected to undergo nucleophilic aromatic substitution (SNAr) as it lacks a suitable leaving group on the aromatic ring. However, if a leaving group (e.g., a halogen) is present on the ring, the electron-withdrawing (1,1-difluoroethyl) group would activate the ring towards nucleophilic attack, particularly if it is positioned ortho or para to the leaving group.[4][5] This activation occurs through the stabilization of the negatively charged Meisenheimer intermediate.
Spectroscopic Data
The structural characterization of (1,1-Difluoroethyl)benzene is accomplished through various spectroscopic techniques.
NMR Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the methyl protons. The aromatic protons would appear in the typical aromatic region (δ 7.0-8.0 ppm), likely as a complex multiplet. The methyl protons would appear as a triplet in the upfield region due to coupling with the two adjacent fluorine atoms (³JHF).
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the carbons of the ethyl group. The carbon bearing the two fluorine atoms (CF₂) will exhibit a triplet due to one-bond carbon-fluorine coupling (¹JCF), and its chemical shift will be significantly downfield. The aromatic carbons will also show smaller couplings to the fluorine atoms.
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this compound. It is expected to show a single resonance for the two equivalent fluorine atoms. This signal would be a quartet due to coupling with the three adjacent methyl protons (³JFH).
Table 2: Predicted NMR Data for (1,1-Difluoroethyl)benzene
| Nucleus | Predicted Chemical Shift (δ) | Multiplicity | Coupling Constant (J) |
| ¹H | |||
| Aromatic-H | ~7.3-7.5 ppm | m | - |
| CH₃ | ~1.9 ppm | t | ³JHF ≈ 18 Hz |
| ¹³C | |||
| C-ipso | ~140 ppm | t | ²JCF |
| C-ortho | ~125 ppm | t | ³JCF |
| C-meta | ~129 ppm | s | |
| C-para | ~128 ppm | s | |
| CF₂ | ~120 ppm | t | ¹JCF ≈ 240 Hz |
| CH₃ | ~25 ppm | t | ²JCF |
| ¹⁹F | ~-90 to -100 ppm | q | ³JFH ≈ 18 Hz |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Mass Spectrometry
The electron ionization mass spectrum (EI-MS) of (1,1-Difluoroethyl)benzene would show a molecular ion peak (M⁺) at m/z 142. The fragmentation pattern would likely involve the loss of a methyl group to give a [M-15]⁺ fragment, and cleavage of the C-C bond to produce a C₆H₅CF₂⁺ fragment (m/z 123), which could be a prominent peak. Loss of HF is also a possible fragmentation pathway.[6]
Relevance in Drug Development
While there is no direct evidence of (1,1-Difluoroethyl)benzene being a therapeutic agent itself or directly modulating a specific signaling pathway, its structural motif is of significant interest in drug discovery. The incorporation of gem-difluoroalkyl groups can have several beneficial effects on drug candidates:
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the difluoromethyl group resistant to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life of a drug.
-
Lipophilicity and Bioavailability: The introduction of fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.
-
Conformational Control: The steric and electronic properties of the difluoroethyl group can influence the preferred conformation of a molecule, potentially leading to a better fit with its biological target.
-
pKa Modulation: The electron-withdrawing nature of the difluoroethyl group can alter the pKa of nearby functional groups, which can affect drug-receptor interactions and pharmacokinetic properties.
-
Bioisosteric Replacement: The CF₂ group can act as a bioisostere for other functional groups, such as a carbonyl group or an ether oxygen, allowing for the fine-tuning of a molecule's properties while maintaining its overall shape.[7]
The (1,1-Difluoroethyl)benzene moiety can, therefore, be considered a valuable building block for the synthesis of novel drug candidates. Its incorporation into lead compounds can be a strategic approach to address issues related to metabolism, bioavailability, and target engagement.
Caption: Role of the (1,1-Difluoroethyl)benzene scaffold in drug discovery.
Conclusion
(1,1-Difluoroethyl)benzene is a fluorinated aromatic compound with distinct physicochemical properties conferred by the gem-difluoroethyl group. While its direct biological applications are yet to be fully explored, its value as a synthetic building block in medicinal chemistry is significant. The ability of the difluoroethyl moiety to enhance metabolic stability, modulate lipophilicity, and act as a bioisostere makes it an attractive feature to incorporate into drug candidates. This technical guide provides a foundational understanding of the properties, synthesis, and reactivity of (1,1-Difluoroethyl)benzene, which will be valuable for researchers and scientists working on the design and development of new therapeutic agents. Further investigation into the biological effects of derivatives containing this moiety is warranted to fully unlock its potential in drug discovery.
References
- 1. (1,1-Difluoroethyl)benzene | C8H8F2 | CID 10942535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 657-35-2: 1,1-difluoro-ethyl-benzene | CymitQuimica [cymitquimica.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. nucleophilic aromatic substitution: Topics by Science.gov [science.gov]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. whitman.edu [whitman.edu]
- 7. researchgate.net [researchgate.net]
